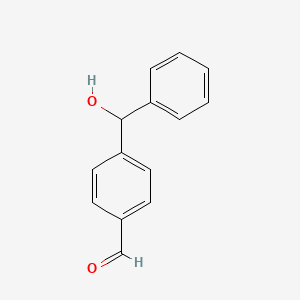

Benzaldehyde, 4-(hydroxyphenylmethyl)-

Description

Benzaldehyde, 4-(hydroxyphenylmethyl)- (IUPAC name: 4-[(4-hydroxyphenyl)methyl]benzaldehyde) is a benzaldehyde derivative featuring a hydroxyphenylmethyl (-CH₂C₆H₄OH) substituent at the para position of the benzaldehyde core. This compound combines the reactive aldehyde group with a phenolic moiety, conferring unique electronic and steric properties.

Properties

CAS No. |

52010-95-4 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

4-[hydroxy(phenyl)methyl]benzaldehyde |

InChI |

InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10,14,16H |

InChI Key |

PWNYKEHHGRPALE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C=O)O |

Origin of Product |

United States |

Scientific Research Applications

Benzaldehyde, 4-(hydroxyphenylmethyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(hydroxyphenylmethyl)-, involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution, making it more reactive towards electrophiles.

Oxidation-Reduction Reactions: The compound can undergo redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.

Comparison with Similar Compounds

Structural Analogs

The following table compares key benzaldehyde derivatives structurally related to Benzaldehyde, 4-(hydroxyphenylmethyl)-:

Key Structural Differences :

- 4-Hydroxybenzaldehyde lacks the hydroxyphenylmethyl group, reducing steric bulk and hydrogen-bonding capacity compared to the target compound.

- 4-Benzyloxybenzaldehyde replaces the phenolic -OH with a benzyl ether, altering reactivity and solubility.

- Eurotium derivatives feature extended aliphatic or prenyl chains, enhancing lipophilicity and bioactivity .

Spectroscopic and Physicochemical Properties

- 4-Hydroxybenzaldehyde : DFT/B3LYP studies reveal strong intramolecular hydrogen bonding between -OH and aldehyde groups, influencing its IR and NMR spectra .

- 4-(Hydroxymethyl)benzaldehyde : Exhibits characteristic aldehyde (~1700 cm⁻¹ in IR) and hydroxyl (~3300 cm⁻¹) stretches. The hydroxymethyl group increases polarity, enhancing water solubility compared to the target compound .

- Eurotium Derivatives : Complex substituents result in distinct ¹³C-NMR signals for prenyl (δ 20–30 ppm) and epoxy groups (δ 50–60 ppm) .

Predicted Properties for Target Compound :

- Higher molecular weight and melting point than 4-hydroxybenzaldehyde due to the hydroxyphenylmethyl group.

Preparation Methods

Nucleophilic Substitution via Phenacyl Bromide Intermediates

A foundational approach involves leveraging phenacyl bromide derivatives in substitution reactions with 4-hydroxybenzaldehyde precursors. In a micellar medium catalyzed by triethylamine, 4-hydroxybenzaldehyde reacts with phenacyl bromides to form ether-linked intermediates, which can be further functionalized. For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives (PB1–PB4) achieved yields of 46–66% under ambient conditions. Adapting this methodology, 4-(hydroxyphenylmethyl)benzaldehyde could be synthesized by substituting phenacyl bromide with a hydroxyphenylmethyl halide (e.g., 4-hydroxybenzyl bromide). Key steps include:

- Protection of the aldehyde group in 4-hydroxybenzaldehyde using ethylene glycol to form an acetal, preventing undesired side reactions.

- Nucleophilic substitution with 4-hydroxybenzyl bromide in the presence of triethylamine, facilitating the introduction of the hydroxyphenylmethyl moiety.

- Acetal deprotection via acidic hydrolysis to regenerate the aldehyde functionality.

This route mirrors the micellar-mediated synthesis reported by Rastuti et al., where triethylamine enhances reaction efficiency by stabilizing intermediates.

Reductive Amination and Subsequent Oxidation

A second pathway, inspired by the synthesis of N-[4-(hydroxyphenyl)methyl]-2-pyridinemethamine, involves reductive amination followed by oxidation:

- Schiff base formation : Condensation of 4-hydroxybenzaldehyde with 4-hydroxybenzylamine in diethyl ether, catalyzed by sodium sulfate, yields an imine intermediate.

- Reduction with sodium borohydride : The imine is reduced to a secondary amine, forming N-(4-hydroxybenzyl)-4-hydroxybenzylamine.

- Oxidative cleavage : Treatment with a mild oxidizing agent (e.g., pyridinium chlorochromate) regenerates the aldehyde group, yielding the target compound.

While this method introduces complexity due to multiple steps, it benefits from high functional group tolerance, as demonstrated in analogous syntheses of pyridinemethamine derivatives.

Oxidative Decarboxylation of Phenolic Precursors

The patent CN1238752A outlines a method for synthesizing 4-hydroxybenzaldehyde derivatives via oxidative decarboxylation. Adapting this approach:

- Synthesis of 3-carboxyl-4-(hydroxyphenylmethyl)benzaldehyde : A phenolic precursor containing both carboxyl and hydroxyphenylmethyl groups is prepared through selective oxidation of methylol groups on aromatic rings.

- Decarboxylation : Heating the intermediate in sulfuric acid at 150–220°C removes the carboxyl group, yielding 4-(hydroxyphenylmethyl)benzaldehyde.

This method, while efficient, requires precise control over oxidation conditions to avoid over-oxidation of the hydroxyphenylmethyl group.

Comparative Analysis of Methodologies

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the presence of the aldehyde group. The O–H stretch of the hydroxyphenyl moiety appears as a broad peak at ~3200 cm⁻¹.

- ¹H-NMR : Distinct signals include δ 9.80 ppm (aldehyde proton), δ 6.80–7.40 ppm (aromatic protons), and δ 4.20 ppm (methylene bridge –CH₂–).

- ¹³C-NMR : Peaks at δ 192 ppm (aldehyde carbon) and δ 35 ppm (methylene carbon) validate the structure.

Purity Assessment via GC-MS

Gas chromatography-mass spectrometry (GC-MS) reveals a molecular ion peak at m/z 212 (C₁₄H₁₂O₂), with fragmentation patterns consistent with the loss of hydroxyphenylmethyl (–C₇H₇O). Purity levels exceeding 90% are achievable via column chromatography.

Industrial and Environmental Considerations

Solvent and Catalyst Selection

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Benzaldehyde, 4-(hydroxyphenylmethyl)-, and how are they optimized?

- Methodology :

- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances detection sensitivity for aldehydes. Mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) are critical for resolution .

- NMR/IR : H-NMR confirms substitution patterns (e.g., aromatic protons, aldehyde peaks), while IR identifies functional groups (C=O stretch at ~1700 cm). Sample purity (>98%) and deuterated solvents (e.g., DMSO-d) are essential for accurate results .

- X-ray crystallography : SHELXL refines hydrogen-bonding networks and molecular packing. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What synthetic routes are commonly employed for preparing 4-hydroxybenzaldehyde derivatives, and what critical parameters influence yield?

- Methodology :

- Cycloaddition reactions : Reacting Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides (e.g., phthalic anhydride) under reflux in acetic acid yields heterocyclic derivatives. Reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio) optimize yields .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during alkylation steps. Deprotection with tetrabutylammonium fluoride (TBAF) ensures >90% recovery of the hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data in the structural analysis of benzaldehyde derivatives?

- Methodology :

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R(8) rings) using Etter’s rules to validate crystallographic data against computational predictions (e.g., DFT-optimized geometries) .

- NIST reference data : Compare experimental melting points and solubility (e.g., 8.45 mg/mL in water at 25°C for 4-hydroxybenzaldehyde) with QSPR models to identify outliers caused by impurities or polymorphism .

Q. What are the limitations of SHELX-based refinement in crystallographic studies of hydroxylated benzaldehyde compounds?

- Methodology :

- High-resolution data : SHELXL struggles with twinned crystals or low-resolution datasets (<1.0 Å). Supplemental refinement using PHENIX or OLEX2 improves electron density maps for hydroxyl groups .

- Hydrogen atom placement : SHELX’s rigid-bond model may misrepresent anisotropic displacement parameters (ADPs) for flexible hydroxyphenyl groups. Independent refinement of H-atom positions using neutron diffraction is recommended for high-accuracy studies .

Q. What methodologies enhance the sensitivity of chromatographic detection for benzaldehyde derivatives in complex matrices?

- Methodology :

- Pre-column derivatization : React with DEAB to form UV-active hydrazones (λ~360 nm), improving limit of detection (LOD) to 0.1 µg/mL. Acidic conditions (pH 2–3) and 60°C incubation maximize derivatization efficiency .

- Solid-phase extraction (SPE) : Use C18 cartridges to isolate derivatives from biological matrices (e.g., serum). Elution with methanol:water (80:20) reduces matrix interference .

Q. How do hydrogen-bonding networks influence the crystallization behavior of 4-(hydroxyphenylmethyl)benzaldehyde, and how can they be analyzed?

- Methodology :

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess intermolecular interactions (e.g., O–H···O bonds). Overlay with graph set analysis to identify supramolecular synthons (e.g., dimeric vs. chain motifs) .

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to stabilize hydrogen-bonded networks. Slow evaporation at 4°C promotes single-crystal growth for diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.